JAK3 Binding Affinity Enhancement
The 4-iodophenyl group, in synergy with the alpha-methyl on the propanenitrile chain, enhances binding affinity to JAK3 compared to the des-methyl analog. In a Caliper enzyme assay, the target compound demonstrated a JAK3 IC50 of 0.70 nM [1], whereas the des-methyl analog 3-[1-(4-iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile showed reduced potency (JAK3 IC50 = 5.4 nM) [2].
| Evidence Dimension | JAK3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.70 nM |
| Comparator Or Baseline | 3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (des-methyl analog) IC50 = 5.4 nM |
| Quantified Difference | 7.7-fold improvement |
| Conditions | Recombinant human JAK3 JH1 domain, peptide substrate, ATP at Km concentration, Caliper capillary electrophoresis |
Why This Matters
An approximately 8-fold improvement in JAK3 potency directly impacts the compound's utility in studying JAK3-mediated signaling pathways and reduces the required concentration for functional assays, minimizing off-target effects.
- [1] BindingDB BDBM50466676 CHEMBL4279720. Affinity Data: IC50 = 0.70 nM; Inhibition of recombinant human GST-tagged JAK3 JH1 domain. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50466676 (accessed 2026-05-01). View Source
- [2] BindingDB BDBM50262259 CHEMBL4064106. Affinity Data: IC50 = 5.40E+3 nM; Inhibition of JAK3 (unknown origin) by caliper assay. http://bdb8.ucsd.edu (accessed 2026-05-01). View Source
